molecular formula C16H17N3O2S B6507400 N-benzyl-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 933230-32-1

N-benzyl-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B6507400
CAS No.: 933230-32-1
M. Wt: 315.4 g/mol
InChI Key: OZRUBLBNBNWNSF-UHFFFAOYSA-N
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Description

N-benzyl-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a chemical compound characterized by a unique combination of benzyl, acetamide, and cyclopentapyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps:

  • Formation of the Cyclopentapyrimidine Core: This step involves the construction of the cyclopentapyrimidine skeleton, often starting from readily available starting materials like amino acids or other heterocyclic precursors.

  • Thioether Formation: The sulfanyl group is introduced through a nucleophilic substitution reaction, wherein a thiol derivative reacts with a suitable electrophilic center on the cyclopentapyrimidine core.

  • Acetamide Substitution: The acetamide moiety is introduced via acylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base.

  • Benzyl Group Addition: Finally, the benzyl group is attached through a nucleophilic substitution or coupling reaction using benzyl halides in the presence of a base.

Industrial Production Methods

For industrial-scale production, optimized routes are developed to ensure high yield and purity. This often involves the use of flow chemistry techniques and catalytic processes to streamline the synthesis. Specific catalysts and reaction conditions are tailored to maximize the efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide can undergo a variety of chemical reactions:

  • Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: The ketone functionality can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: The benzyl group can be replaced with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, m-chloroperoxybenzoic acid

  • Reducing agents: Sodium borohydride, lithium aluminum hydride

  • Nucleophiles: Alkoxides, amines, thiolates

Major Products

  • Oxidation products: Sulfoxides, sulfones

  • Reduction products: Secondary alcohols

  • Substitution products: Derivatives with various functional groups

Scientific Research Applications

N-benzyl-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide has diverse applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.

  • Biology: Research explores its potential as a biochemical tool for studying enzyme activities and metabolic pathways.

  • Medicine: Preliminary studies suggest it may have pharmacological properties, including anti-inflammatory and anti-cancer activities.

  • Industry: It is utilized in the development of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The compound's mechanism of action varies depending on its application:

  • Biochemical Interactions: It can interact with enzymes and proteins, potentially inhibiting or modifying their activities. The sulfanyl and acetamide groups are key for these interactions.

  • Pharmacological Effects: In medical research, it may target specific molecular pathways involved in inflammation and cancer cell proliferation, though detailed mechanisms remain under investigation.

Comparison with Similar Compounds

N-benzyl-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide can be compared to other compounds with similar structures:

  • Similar Compounds: N-benzylacetamide, 2-oxo-1H,2H-cyclopenta[d]pyrimidine derivatives, benzylthioacetamide

  • Uniqueness: Its unique combination of functional groups and heterocyclic structure distinguishes it, offering distinct reactivity and biological activity profiles.

This compound's intriguing structure and versatility make it a valuable subject of ongoing scientific research and industrial application. The detailed understanding of its preparation, reactivity, and applications highlights its potential and underscores the need for further exploration.

Properties

IUPAC Name

N-benzyl-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c20-14(17-9-11-5-2-1-3-6-11)10-22-15-12-7-4-8-13(12)18-16(21)19-15/h1-3,5-6H,4,7-10H2,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRUBLBNBNWNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=O)N=C2SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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